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Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the efficacy of Valbenazine
tosylate against other vesicular monoamine transporter 2 (VMAT2) inhibitors, namely

deutetrabenazine and tetrabenazine, for the treatment of tardive dyskinesia (TD). The

information is compiled from pivotal clinical trials to assist in research, scientific evaluation, and

drug development.

Executive Summary
Tardive dyskinesia is a persistent and often irreversible movement disorder caused by long-

term use of dopamine receptor antagonists. VMAT2 inhibitors have emerged as a key

treatment class for TD. This guide focuses on the efficacy of Valbenazine tosylate, providing a

comparative analysis with deutetrabenazine and tetrabenazine. Efficacy data, primarily

measured by the change in the Abnormal Involuntary Movement Scale (AIMS), is presented

from key clinical trials. Detailed experimental protocols are provided to allow for a thorough

understanding of the study designs.

Mechanism of Action: VMAT2 Inhibition
Valbenazine and its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), are selective

inhibitors of VMAT2.[1] VMAT2 is a protein crucial for transporting monoamines, particularly

dopamine, from the cytoplasm into synaptic vesicles in presynaptic neurons.[1][2] By inhibiting

VMAT2, Valbenazine reduces the loading of dopamine into these vesicles, thereby decreasing
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its release into the synaptic cleft.[1][2] This reduction in dopaminergic signaling is believed to

alleviate the hyperkinetic movements characteristic of tardive dyskinesia, which is thought to be

caused by dopamine receptor hypersensitivity.[2]
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Caption: Mechanism of Action of Valbenazine as a VMAT2 Inhibitor.

Quantitative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials for Valbenazine
tosylate, deutetrabenazine, and tetrabenazine. The primary efficacy endpoint in these studies

was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score.

Valbenazine Tosylate Efficacy Data
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Trial
Treatment
Group

N
Baseline
AIMS
(Mean)

Change
from
Baseline in
AIMS (LS
Mean)

p-value vs.
Placebo

KINECT 3 (6

Weeks)[3][4]

Valbenazine

40 mg/day
75 10.0 -1.9 0.0021

Valbenazine

80 mg/day
76 10.0 -3.2 <0.0001

Placebo 74 10.0 -0.1 -

KINECT 4 (48

Weeks)[5][6]

Valbenazine

40 mg/day
45

14.6 (for total

cohort)
-10.2

N/A (Open-

label)

Valbenazine

80 mg/day
107

14.6 (for total

cohort)
-11.0

N/A (Open-

label)
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Trial
Treatment
Group

N
Baseline
AIMS
(Mean)

Change
from
Baseline in
AIMS (LS
Mean)

p-value vs.
Placebo

ARM-TD (12

Weeks)[1][7]

[8]

Deutetrabena

zine (flexible

dose, mean

~38 mg/day)

58 9.7 -3.0 0.019

Placebo 59 9.6 -1.6 -

AIM-TD (12

Weeks)[8][9]

Deutetrabena

zine 12

mg/day

~55 9.6 -2.1 0.217

Deutetrabena

zine 24

mg/day

~55 9.4 -3.2 0.003

Deutetrabena

zine 36

mg/day

~55 10.1 -3.3 0.001

Placebo ~55 9.5 -1.4 -

Tetrabenazine Efficacy Data

Trial
Treatment
Group

N
Baseline
AIMS
(Mean)

Change
from
Baseline in
AIMS

p-value

Ondo et al.

(1999)[2][10]

Tetrabenazin

e (mean 57.9

mg/day)

19 Not Reported
Significant

Improvement
<0.001

Kenney et al.

(2007)[5]

Tetrabenazin

e (up to 100

mg/day)

94 Not Reported

Marked

Reduction in

Symptoms

Not Reported
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Note: Data for tetrabenazine is from smaller, open-label, or less controlled studies compared to

the pivotal trials for valbenazine and deutetrabenazine.[11]

Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the efficacy data.

Below are the methodologies for the key clinical trials.

Valbenazine Tosylate: KINECT 3 and KINECT 4

KINECT 3 KINECT 4

Randomization (1:1:1)
N=234

Placebo Valbenazine 40mg Valbenazine 80mg

6-Week Double-Blind
Treatment

42-Week Blinded
Extension

Enrollment
N=163

Valbenazine 40mg
(Weeks 1-4)

Dose Escalation to 80mg
(Week 4, based on efficacy/tolerability)

48-Week Open-Label
Treatment

4-Week Washout
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Caption: Experimental Workflow for KINECT 3 and KINECT 4 Trials.

KINECT 3: This was a 6-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3]

[4] 234 patients with moderate to severe TD were randomized (1:1:1) to receive once-daily

placebo, Valbenazine 40 mg, or Valbenazine 80 mg.[3][4] The primary endpoint was the

change in AIMS score from baseline to week 6.[3][4] This was followed by a 42-week blinded

extension study.[12]

KINECT 4: This was a Phase 3, open-label, single-arm study to evaluate the long-term

safety and efficacy of Valbenazine.[5] 163 patients received Valbenazine 40 mg once daily

for 4 weeks, with a possible escalation to 80 mg at week 4 based on efficacy and tolerability.

[6] The treatment period was 48 weeks, followed by a 4-week washout period.[5]

Deutetrabenazine: ARM-TD and AIM-TD

ARM-TD AIM-TD

Randomization (1:1)
N=117

Placebo Deutetrabenazine
(Flexible Dose Titration)

12-Week Double-Blind
Treatment

Randomization (1:1:1:1)
N=298

Placebo Deutetrabenazine 12mg Deutetrabenazine 24mg Deutetrabenazine 36mg

12-Week Double-Blind
Treatment
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Caption: Experimental Workflow for ARM-TD and AIM-TD Trials.

ARM-TD: This was a 12-week, randomized, double-blind, placebo-controlled Phase 2/3 trial.

[1][7][8] 117 patients were randomized (1:1) to receive either placebo or a flexible dose of

deutetrabenazine, which was titrated to an optimal dose based on response and tolerability
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(up to 48 mg/day).[8] The primary endpoint was the change in AIMS score from baseline to

week 12.[1][7]

AIM-TD: This was a 12-week, randomized, double-blind, placebo-controlled Phase 3 trial.[8]

[9] 298 patients were randomized (1:1:1:1) to receive placebo or one of three fixed doses of

deutetrabenazine (12 mg, 24 mg, or 36 mg per day).[8][9] The primary endpoint was the

change in AIMS score from baseline to week 12.[9]

Discussion and Conclusion
The data from pivotal clinical trials demonstrate that Valbenazine tosylate is an effective

treatment for tardive dyskinesia, showing statistically significant and clinically meaningful

reductions in AIMS scores compared to placebo. Both 40 mg and 80 mg daily doses have

shown efficacy, with the 80 mg dose generally providing a greater reduction in symptoms in the

short-term KINECT 3 trial.[3][4] The long-term KINECT 4 study supports the sustained efficacy

of both doses over 48 weeks.[5][6]

When compared to deutetrabenazine, both drugs show a significant improvement in AIMS

scores over placebo. Direct comparison is challenging due to differences in trial design, dosing

schedules (fixed vs. flexible), and treatment duration. However, both Valbenazine and

deutetrabenazine represent significant advances over older treatments like tetrabenazine, for

which the evidence base is less robust and derived from smaller, less controlled studies.[11]

Researchers and clinicians should consider the specific patient population, desired speed of

titration, and long-term treatment goals when evaluating these VMAT2 inhibitors. The detailed

efficacy data and experimental protocols provided in this guide offer a foundation for informed

decision-making in the context of research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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